

# A Comparative Analysis of SN1 Reaction Rates: Tertiary Alcohols with HCl vs. HBr

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## Compound of Interest

Compound Name: 3-Chloro-2-methylbutan-2-ol

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This guide provides an objective comparison of the SN1 reaction rates of tertiary alcohols with hydrochloric acid (HCl) and hydrobromic acid (HBr). The information presented is supported by established reaction kinetics principles and qualitative experimental observations.

## Executive Summary

The reaction of tertiary alcohols with both HCl and HBr proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step of this reaction is the formation of a stable tertiary carbocation, which is independent of the identity or concentration of the nucleophilic halide ( $\text{Cl}^-$  or  $\text{Br}^-$ ). Consequently, the theoretical reaction rates for both acids are expected to be virtually identical under the same experimental conditions (i.e., identical concentrations of the tertiary alcohol and the acid, solvent, and temperature). Any minor differences in observed rates in a practical setting would likely be attributable to the difference in acidity between HBr and HCl, which affects the initial protonation of the alcohol.

## Theoretical Framework: The SN1 Mechanism

The SN1 reaction of a tertiary alcohol with a hydrogen halide (HX) is a multi-step process:

- **Protonation of the Alcohol:** The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl or HBr, the oxygen atom of the hydroxyl group is rapidly and reversibly protonated to form an alkyloxonium ion. This converts the leaving group from

a hydroxide ion ( $\text{OH}^-$ ) to a much better leaving group, a neutral water molecule ( $\text{H}_2\text{O}$ ).<sup>[1][2][3][4]</sup>

- **Formation of a Carbocation (Rate-Determining Step):** The alkyloxonium ion dissociates, with the water molecule departing, to form a stable tertiary carbocation.<sup>[3][5][6]</sup> This step is the slowest in the reaction sequence and is therefore the rate-determining step.<sup>[3]</sup>
- **Nucleophilic Attack:** The halide ion ( $\text{Cl}^-$  or  $\text{Br}^-$ ), acting as a nucleophile, rapidly attacks the electrophilic carbocation to form the final product, a tertiary alkyl halide.<sup>[4][6]</sup>

The rate law for the reaction of tert-butyl alcohol with concentrated HCl has been determined to be:

$$\text{Rate} = k[(\text{CH}_3)_3\text{COH}][\text{H}^+]$$
<sup>[7]</sup>

This rate law confirms that the reaction rate is dependent on the concentration of the tertiary alcohol and the concentration of the acid ( $\text{H}^+$  ions), but it is independent of the concentration of the halide nucleophile.<sup>[8]</sup>

## Quantitative Data Presentation

While extensive literature supports the theoretical basis for identical  $\text{S}_{\text{N}}1$  reaction rates of tertiary alcohols with HCl and HBr, a direct side-by-side quantitative comparison of their rate constants under identical conditions is not readily available. However, based on the established  $\text{S}_{\text{N}}1$  mechanism and the rate law, a comparative kinetic study would be expected to yield the results summarized in the following template:

Reactant System	Temperature (°C)	[t-BuOH] (M)	[HX] (M)	Solvent	Rate Constant (k) ( $\text{s}^{-1}$ )
t-Butanol + HCl	25	0.1	12	Aqueous	Expected to be very similar to HBr
t-Butanol + HBr	25	0.1	8.8	Aqueous	Expected to be very similar to HCl

## Experimental Evidence

Qualitative experimental evidence strongly supports the rapid nature of the SN1 reaction of tertiary alcohols with HCl. The Lucas Test, which uses a reagent of anhydrous zinc chloride in concentrated HCl, is a classic qualitative test to differentiate primary, secondary, and tertiary alcohols. When a tertiary alcohol is treated with the Lucas reagent, immediate turbidity is observed due to the rapid formation of the insoluble tertiary alkyl chloride.<sup>[1][2]</sup> This indicates a very fast reaction rate at room temperature.

## Experimental Protocols

The following is a detailed protocol for a comparative kinetic study of the SN1 reaction of a tertiary alcohol (e.g., tert-butyl alcohol) with HCl and HBr. This protocol is adapted from established procedures for SN1 reactions.<sup>[1][9][10][11]</sup>

**Objective:** To determine and compare the rate constants for the reaction of tert-butyl alcohol with HCl and HBr.

**Materials:**

- Tert-butyl alcohol
- Concentrated Hydrochloric Acid (37%)
- Concentrated Hydrobromic Acid (48%)
- Acetone (solvent)
- Distilled water
- Sodium hydroxide solution (standardized, e.g., 0.1 M)
- Phenolphthalein indicator
- Ice bath
- Constant temperature water bath

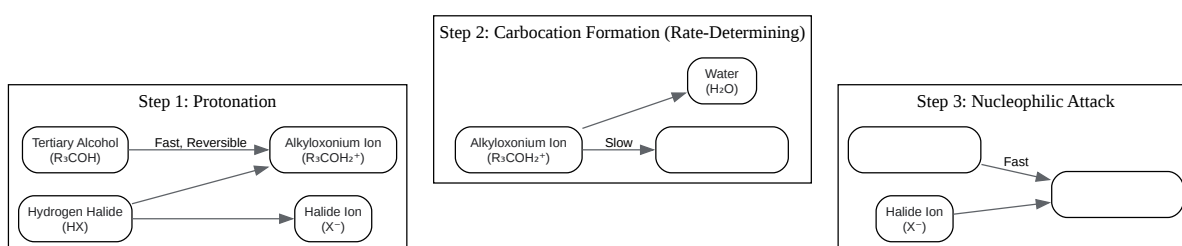
- Burette, pipettes, volumetric flasks, and conical flasks
- Stopwatch

Procedure:

- Preparation of Reaction Mixtures:
  - Prepare two separate reaction flasks.
  - In each flask, prepare a solution of tert-butyl alcohol in acetone at a known concentration (e.g., 0.1 M).
  - Place the flasks in a constant temperature water bath (e.g., 25 °C) to allow them to reach thermal equilibrium.
- Initiation of the Reaction:
  - To one flask, add a predetermined volume of concentrated HCl to achieve a desired final acid concentration. Start the stopwatch immediately upon addition.
  - To the second flask, add a predetermined volume of concentrated HBr to achieve the same final acid concentration as with HCl. Start a separate stopwatch immediately upon addition.
- Monitoring the Reaction Progress:
  - At regular time intervals (e.g., every 2 minutes), withdraw a small aliquot (e.g., 5 mL) from each reaction mixture.
  - Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of ice-cold distilled water. This will slow the reaction significantly.
- Titration:
  - Add a few drops of phenolphthalein indicator to the quenched aliquot.

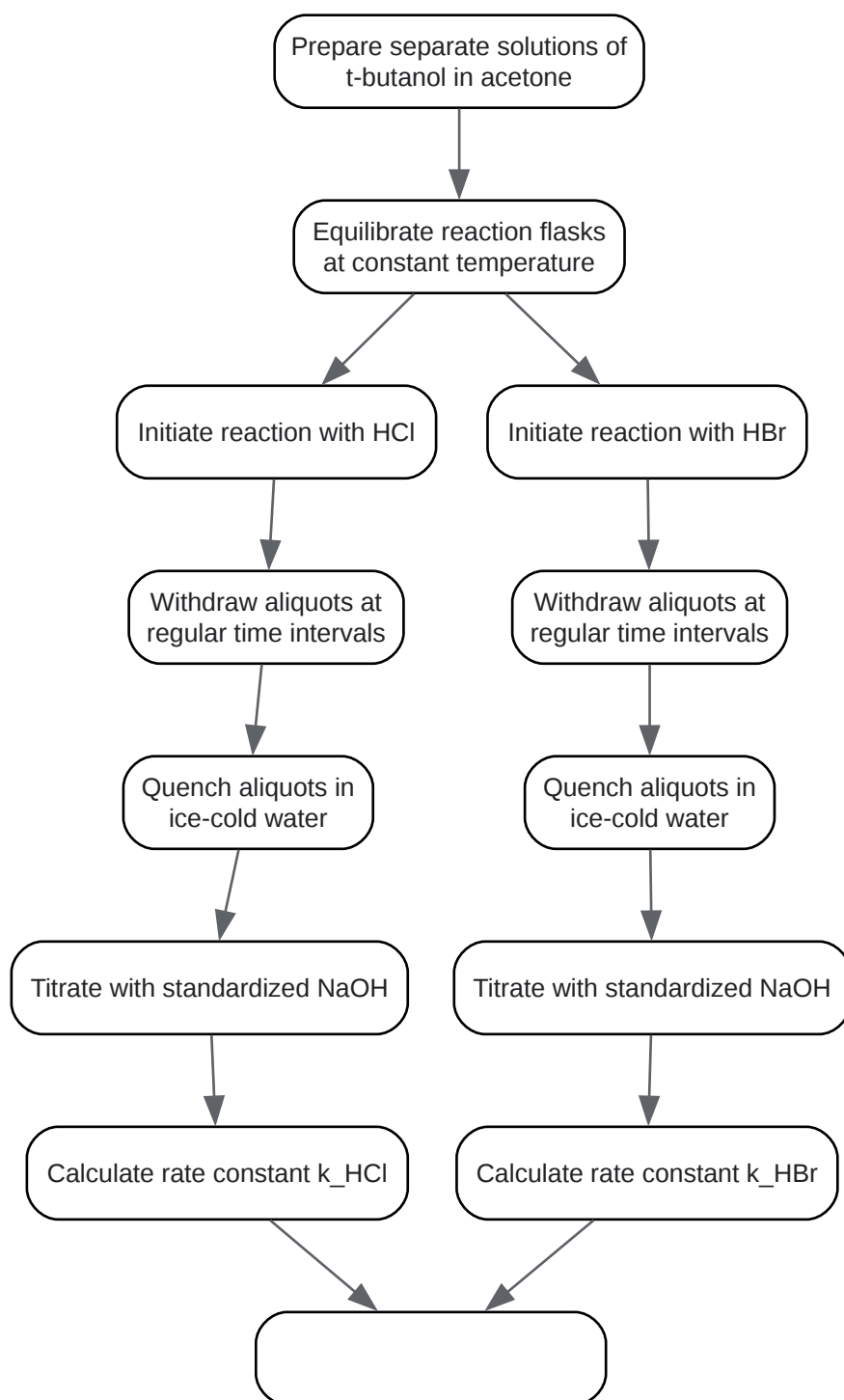
- Titrate the amount of acid (HCl or HBr) produced in the reaction with the standardized sodium hydroxide solution until a faint pink endpoint is reached.
- Record the volume of NaOH used.
- Data Analysis:
  - The amount of HX produced at each time point is proportional to the amount of tert-butyl alcohol that has reacted.
  - Calculate the concentration of the alkyl halide formed at each time point.
  - The reaction follows first-order kinetics with respect to the alcohol. Therefore, a plot of  $\ln([t\text{-BuOH}]_0 / ([t\text{-BuOH}]_0 - [\text{Alkyl Halide}]))$  versus time will yield a straight line.
  - The slope of this line is equal to the rate constant,  $k$ .
  - Compare the calculated rate constants for the reactions with HCl and HBr.

## Visualizations



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Caption: SN1 Reaction Mechanism of a Tertiary Alcohol with a Hydrogen Halide.



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Caption: Experimental Workflow for a Comparative Kinetic Study.

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